molecular formula C₃₄H₃₃NO₈ B1140083 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose CAS No. 151909-88-5

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose

Cat. No. B1140083
M. Wt: 583.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose involves several key steps, including protection of hydroxyl groups, activation of the anomeric center, and selective glycosylation reactions. Stereoselective synthesis methods have been developed using various derivatives of D-glucopyranoses and L-fucopyranoses, employing conditions that favor the formation of desired glycosidic bonds with high yield and selectivity (Koto et al., 1983).

Molecular Structure Analysis

The molecular structure of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is characterized by its protected hydroxyl groups and the nitrobenzoyl ester at the anomeric position. These features are crucial for its reactivity and selectivity in glycosylation reactions. The precise arrangement of protecting groups and the presence of the nitrobenzoyl ester enable controlled reactivity, facilitating the synthesis of complex oligosaccharides.

Chemical Reactions and Properties

This compound participates in key chemical reactions, including glycosylation and deprotection steps, critical for the synthesis of glycoconjugates. The nitrobenzoyl group serves as a leaving group in glycosylation reactions, while the benzyl protections stabilize the molecule and prevent undesired side reactions. The use of specific reagents and conditions allows for the stereoselective formation of glycosidic bonds, illustrating the compound's versatile reactivity (Collins & Munasinghe, 1983).

Scientific Research Applications

Synthesis of Complex Carbohydrates

The compound is utilized in the synthesis of complex carbohydrates, including disaccharides and oligosaccharides. For instance, it has been used in the Koenigs-Knorr reaction, a classical method for glycoside bond formation, to synthesize α-L-linked disaccharides (Deiter-Juszynski & Flowers, 1971). This reaction forms the basis for constructing more complex sugar structures, which are essential for understanding carbohydrate-based biological interactions.

Studies on Glycosylation Reactions

Research has also focused on understanding the effects of nucleophilic substituents on the stereochemistry of glycosylation reactions, with this compound playing a key role in stereospecific synthesis of disaccharides (Flowers, 1979). These studies are crucial for devising strategies for the synthesis of glycosides with defined anomeric configurations, which is vital for the development of carbohydrate-based drugs.

Synthesis of Glycosylated Natural Products

The compound has been instrumental in synthesizing glycosylated natural products, such as those found in bacterial polysaccharides. One study described the synthesis of oligosaccharides containing both α- and β-anomeric configurations in the same molecule, which mimic structures occurring in some extracellular bacterial polysaccharides (Flowers, 1983). These synthesized molecules are important for studying the biological functions of complex carbohydrates in microbial pathogenesis and immune responses.

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions or potential applications of this compound.


properties

IUPAC Name

[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWKKDQDBGGPFW-DPCMSISUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.